molecular formula C8H5BrFNO B1284001 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole CAS No. 63167-28-2

3-(Bromomethyl)-5-fluorobenzo[d]isoxazole

Cat. No. B1284001
CAS RN: 63167-28-2
M. Wt: 230.03 g/mol
InChI Key: QOGUIHQSEHKCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole, is a brominated and fluorinated benzoisoxazole derivative. Benzoisoxazoles are heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of both bromine and fluorine atoms in the molecule suggests that it could be a versatile intermediate for further chemical transformations, given the reactivity of bromomethyl groups and the influence of fluorine on the electronic properties of aromatic systems .

Synthesis Analysis

The synthesis of related bromomethyl and fluorinated heterocycles has been reported in various studies. For instance, a short and efficient synthesis of a bromomethylthiazolyl-ethynyl-fluorobenzonitrile, a precursor for PET radioligands, was achieved using a new synthon for Sonogashira coupling, yielding the target compound in 56% overall yield . Another study reported the regioselective synthesis of functionalized fluoroalkyl isoxazoles and pyrazoles, which could be relevant for the synthesis of this compound by extending the scope of fluoroalkyl substituents . Additionally, a novel one-pot synthesis of 3-bromomethylbenzo[d]isoxazole using o-hydroxy-α-bromoacetophenone has been described, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzoisoxazole derivatives has been studied using various spectroscopic and computational methods. For example, the structure of 3-aryl-5-fluoroisoxazoles was corroborated using a hybrid DFT/parametric computational approach . Such techniques could be applied to determine the molecular structure of this compound and to understand the electronic effects of the substituents on the aromatic system.

Chemical Reactions Analysis

The chemical behavior of bromomethylbenzoisoxazole has been investigated, revealing its reactivity towards a variety of chemical reagents . This suggests that this compound could undergo similar reactions, potentially leading to a wide range of derivatives. The compound could also serve as a building block for the synthesis of biologically active molecules, as demonstrated by the synthesis of fluorinated analogues of known drugs .

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of this compound are not provided, related compounds have been synthesized and characterized. For instance, the synthesis of 3-bromo-2-fluorobenzoic acid was reported with an overall yield of 38% and high purity, and the optimized conditions for its synthesis were described . The physical properties such as melting points, solubility, and stability of this compound could be inferred from similar compounds and would be crucial for its handling and application in further chemical syntheses.

Scientific Research Applications

Synthesis of Fluoroalkyl-Substituted Isoxazoles

A study by (Chalyk et al., 2019) outlines the synthesis of 5-fluoroalkyl-substituted isoxazoles, which includes the use of halogenoximes and various substituents like bromo and chloromethyl. This method has been used for the preparation of compounds like ABT-418 and ЕSI-09, indicating its significance in creating fluoroalkyl-substituted isoxazole derivatives.

Development of Fluorosulfonylation Reagents

(Leng & Qin, 2018) developed a new reagent, 1-bromoethene-1-sulfonyl fluoride, for fluorosulfonylation. This reagent was used to synthesize 5-sulfonylfluoro isoxazoles, demonstrating its potential in creating functionalized isoxazoles.

Anaerobic Transformation Studies

In the study of anaerobic transformations, (Genthner, Townsend, & Chapman, 1989) used fluorophenols, including isomers similar to 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole, to investigate transformations to fluorobenzoic acids. This research provides insights into the mechanisms of anaerobic transformation of phenolic compounds.

Biological Activity Studies

Research by (Popat, Nimavat, Kachhadia, & Joshi, 2004) explored 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives for antitubercular and antimicrobial activities. These derivatives were synthesized using compounds related to this compound, indicating its potential in the development of bioactive molecules.

Understanding Organolithium Reagent Reactions

(Gohier, Castanet, & Mortier, 2003) studied the reactions of organolithium reagents with halobenzoic acids, which is relevant to understanding the chemical behavior of this compound in similar conditions.

Biodegradation Studies

In biodegradation research, (Boersma, Mcroberts, Cobb, & Murphy, 2004) studied the degradation of fluorobenzoates by Sphingomonas sp., which contributes to the understanding of the environmental fate of similar fluorinated compounds.

Safety and Hazards

The compound is classified as dangerous with hazard statements H302-H314 . Precautionary statements include P260-P264-P270-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P405-P501 .

Future Directions

Isoxazole and its derivatives have been found to have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

3-(bromomethyl)-5-fluoro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-4-7-6-3-5(10)1-2-8(6)12-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGUIHQSEHKCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NO2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561849
Record name 3-(Bromomethyl)-5-fluoro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63167-28-2
Record name 3-(Bromomethyl)-5-fluoro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.